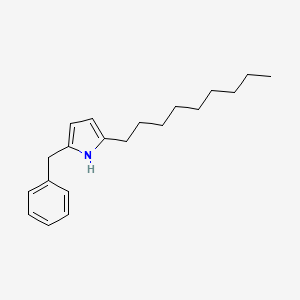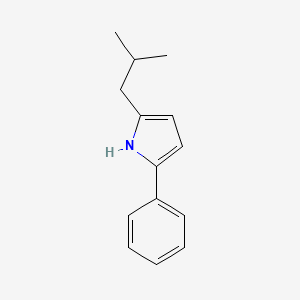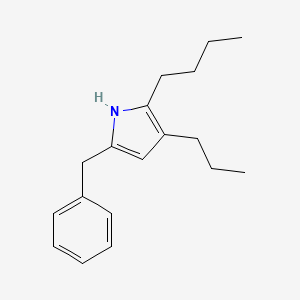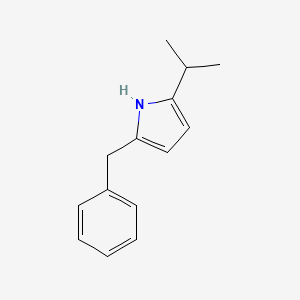
2-Benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole (2B5M3E-1H-P) is an aromatic heterocyclic compound belonging to the pyrrole family. It is a highly reactive molecule with a wide range of applications in various scientific fields, including medicinal chemistry, organic synthesis, and materials science. 2B5M3E-1H-P has been extensively studied in recent decades, and its unique molecular structure has allowed researchers to explore its potential as a novel therapeutic agent and its use in a variety of synthetic processes.
科学的研究の応用
2-Benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole has a wide range of applications in scientific research, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 2-Benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole has been explored as a potential therapeutic agent due to its unique molecular structure. It has been studied for its ability to modulate the activity of various enzymes, receptors, and other proteins involved in various biological processes. In organic synthesis, 2-Benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole has been used as a building block for the synthesis of various complex molecules. It has also been used in the synthesis of various polymers and materials for various applications.
作用機序
2-Benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole has been shown to interact with various proteins, enzymes, and receptors in the body. It has been shown to bind to the active sites of certain enzymes and proteins, which can modulate their activity. It has also been shown to interact with certain receptors, which can lead to changes in their activity and signaling pathways.
Biochemical and Physiological Effects
2-Benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to modulate the activity of various enzymes and proteins, which can lead to changes in metabolic pathways and cellular processes. It has also been shown to interact with certain receptors, which can lead to changes in their activity and signaling pathways. In addition, 2-Benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole has been shown to have anti-inflammatory and antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
2-Benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole has several advantages for lab experiments. It is a highly reactive molecule and can be synthesized in a variety of ways. It is also a relatively stable molecule and can be stored for long periods of time without degradation. However, it is a relatively expensive compound and can be difficult to obtain in large quantities. In addition, the synthesis of 2-Benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole can be difficult due to the presence of various side reactions and impurities.
将来の方向性
The potential applications of 2-Benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole are still being explored, and there are many potential future directions for research. These include further exploration of its potential as a therapeutic agent, its use in the synthesis of various complex molecules, and its use as a building block for the synthesis of various polymers and materials. In addition, further research could be conducted to explore its potential as an antioxidant and anti-inflammatory agent. Finally, further research could be conducted to explore the potential of 2-Benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole for use in various drug delivery systems.
合成法
2-Benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole can be synthesized in various ways, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Suzuki reaction. The most commonly used synthesis method involves the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium salt. This reaction produces an alkylidene-phosphonium intermediate, which is then reacted with a nucleophile to yield 2-Benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole. The Horner-Wadsworth-Emmons reaction is an alternative synthesis method, which involves the reaction of an aldehyde or ketone with a phosphonium salt in the presence of an acid catalyst. The Suzuki reaction is a palladium-catalyzed cross-coupling reaction that is used to synthesize 2-Benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole from aryl halides.
特性
IUPAC Name |
2-benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N/c1-14(2)7-6-10-16-11-12-17(18-16)13-15-8-4-3-5-9-15/h3-5,7-9,11-12,18H,6,10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWODNQYRFXXAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1=CC=C(N1)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-5-(4-methylpent-3-enyl)-1H-pyrrole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





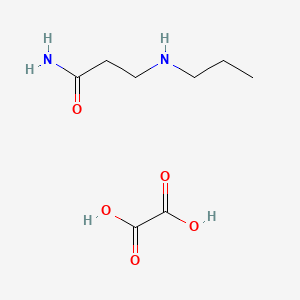
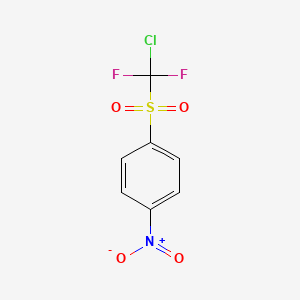

![Methyl 3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B6335752.png)

